molecular formula C12H19F2NO3 B13487958 rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate

rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate

Cat. No.: B13487958
M. Wt: 263.28 g/mol
InChI Key: GVGMBLMFDVECJB-JKDSDDBFSA-N
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Description

rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate: is a synthetic organic compound characterized by its unique spirocyclic structure

Properties

Molecular Formula

C12H19F2NO3

Molecular Weight

263.28 g/mol

IUPAC Name

tert-butyl N-[(1S)-2,2-difluoro-1-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate

InChI

InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-7-4-11(5-7)8(6-16)12(11,13)14/h7-8,16H,4-6H2,1-3H3,(H,15,17)/t7?,8-,11?/m1/s1

InChI Key

GVGMBLMFDVECJB-JKDSDDBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CC2(C1)[C@H](C2(F)F)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)C(C2(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[23]hexan-5-yl]carbamate typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while reduction of the difluoro groups can produce monofluoro or non-fluorinated compounds .

Scientific Research Applications

rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound is used in materials science for the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate involves its interaction with specific molecular targets. The difluoro groups and spirocyclic structure play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • rac-tert-butyl (1R,3R)-4-oxospiro[2.3]hexane-1-carboxylate
  • rac-tert-butyl (2R,3R,4S)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate

Uniqueness: rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate is unique due to its specific spirocyclic structure and the presence of difluoro and hydroxymethyl groups.

Biological Activity

Rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : CxHyNzOw (exact formula not specified in the sources)
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways that regulate cell proliferation and apoptosis. While detailed mechanisms specific to this compound are still under investigation, related compounds have shown the following actions:

  • Inhibition of Cell Proliferation : Similar carbamate derivatives have been noted for their ability to inhibit cell growth in various cancer cell lines.
  • Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : Some studies indicate that related compounds can cause cell cycle arrest at different phases (G0/G1 or G2/M), which is crucial for cancer therapy.

Anticancer Activity

A review of literature indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AK562 (Leukemia)0.78Induces apoptosis via caspase activation
Compound BA549 (Lung Cancer)10.5Cell cycle arrest at G1 phase
Rac-tert-butyl N-[...]TBDTBDTBD

Study 1: Anticancer Efficacy

In a study examining the effects of similar carbamates on K562 cells, it was found that the compounds induced significant apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of difluoromethyl groups significantly enhances the cytotoxicity of carbamate derivatives against various cancer cell lines. This suggests that this compound could be optimized for better efficacy.

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